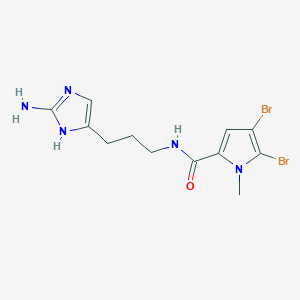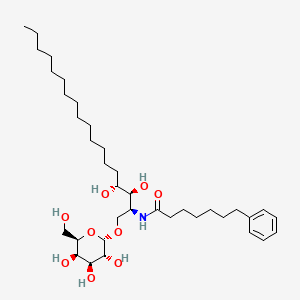
1,2-di-(5Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC(18:1(5Z)/18:1(5Z)) is a 1,2-di-octadecenoyl-sn-glycero-3-phosphocholine.
Aplicaciones Científicas De Investigación
Stabilization of Phospholipid Multilayers
The compound has been implicated in the stabilization of phospholipid multilayers at the air-water interface when compressed beyond collapse. This phenomenon is crucial for understanding the properties of biological membranes and the nature of interactions between membranes and peptides or proteins. Notably, the study explored the collapse of various phospholipid monolayers, including 1,2-di-(cis-9-octadecenoyl)-sn-glycero-3-phosphocholine (DOPC), revealing the formation of stable bilayer and trilayer structures in certain cases. This research provides significant insights into membrane biophysics and the potential for creating new models for studying biological membranes and their interactions with other molecules (Saccani et al., 2004).
Behavior in High-Temperature Water
Research has delved into the behavior of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water, exploring hydrolysis and the formation of various products, including phosphorus-containing intermediates. This study is vital for understanding the stability and decomposition pathways of such compounds under extreme conditions, providing insights that could be relevant for industrial processes and the stability of these molecules in different environments (Changi et al., 2012).
Protein-Liposome Interactions
The interaction between serum proteins and liposomes incorporating lipids like 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine (DSPC) has been studied to understand the role of surface charge and bilayer fluidity in protein corona formation. This research is crucial for the development of drug delivery systems and understanding how nanoparticles behave in vivo, potentially influencing the design of nanomedical devices and drug delivery vectors (Triantafyllopoulou et al., 2022).
pH-Dependent Small Molecule Interactions with Lipid Membranes
The compound has been utilized in studying pH-dependent interactions between small molecules and lipid membranes. For instance, the study of interactions between tetracaine and planar supported lipid bilayers (SLBs) provides a profound understanding of how small molecules interact with lipid membranes. Such insights are critical in drug development, screening of drug candidates, and understanding the fundamental mechanisms of drug-membrane interactions (Huang et al., 2013).
Lipid Transfer and Liposome Formation
The compound is also instrumental in lipid transfer assays and in vitro studies involving liposomes. Understanding the transfer of lipids and the formation and characteristics of liposomes is crucial for drug delivery, biochemical studies, and the development of biochemically relevant models (Zhang & Wang, 2013).
Propiedades
Nombre del producto |
1,2-di-(5Z-octadecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H84NO8P |
Peso molecular |
786.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-5-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h28-31,42H,6-27,32-41H2,1-5H3/b30-28-,31-29-/t42-/m1/s1 |
Clave InChI |
AFJHDZQJNQZCSX-OOPGIKNFSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\CCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



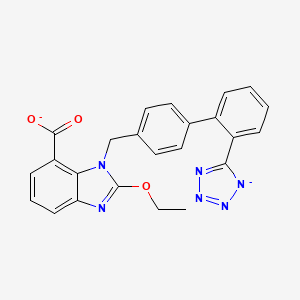
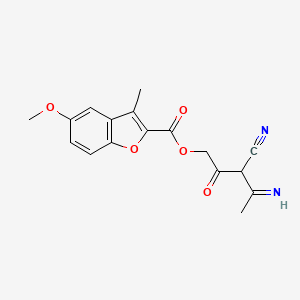
![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
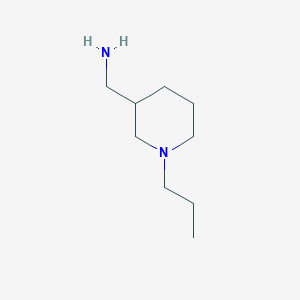
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
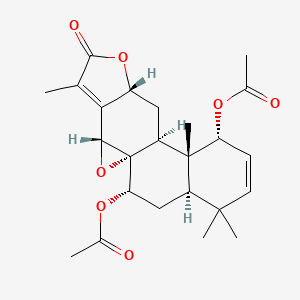
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)


